BenchChemオンラインストアへようこそ!

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery SAR Exploration

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid (CAS 2172600-53-0, molecular formula C11H11BrO4, molecular weight 287.11 g/mol) is a synthetic aryl-oxobutanoic acid derivative bearing a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl substituent at the 4-position of the phenyl ring. This compound belongs to the class of 4-aryl-4-oxobutanoic acids (also referred to as phenyl-diketo acids), a scaffold that has been studied as an inhibitor of Mycobacterium tuberculosis malate synthase (GlcB), an enzyme critical for mycobacterial virulence.

Molecular Formula C11H11BrO4
Molecular Weight 287.109
CAS No. 2172600-53-0
Cat. No. B2572332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid
CAS2172600-53-0
Molecular FormulaC11H11BrO4
Molecular Weight287.109
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)O
InChIInChI=1S/C11H11BrO4/c1-6-4-10(14)7(5-8(6)12)9(13)2-3-11(15)16/h4-5,14H,2-3H2,1H3,(H,15,16)
InChIKeyBEUDNWMQSBQIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid (CAS 2172600-53-0): A Specialized Halogenated Phenyl-Diketo Acid Building Block


4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid (CAS 2172600-53-0, molecular formula C11H11BrO4, molecular weight 287.11 g/mol) is a synthetic aryl-oxobutanoic acid derivative bearing a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl substituent at the 4-position of the phenyl ring . This compound belongs to the class of 4-aryl-4-oxobutanoic acids (also referred to as phenyl-diketo acids), a scaffold that has been studied as an inhibitor of Mycobacterium tuberculosis malate synthase (GlcB), an enzyme critical for mycobacterial virulence [1][2]. The specific 5-bromo-2-hydroxy-4-methylphenyl substitution pattern differentiates this compound from simpler 4-oxobutanoic acid analogs and renders it a valuable intermediate for structure–activity relationship (SAR) exploration and fragment-based drug discovery campaigns.

Why Generic 4-Aryl-4-oxobutanoic Acids Cannot Replace 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid in SAR-Driven Programs


The 4-aryl-4-oxobutanoic acid scaffold exhibits pronounced sensitivity to aromatic ring substitution, with bromine at the 5-position, hydroxyl at the 2-position, and methyl at the 4-position each contributing uniquely to molecular recognition and physicochemical properties. In Mycobacterium tuberculosis malate synthase (GlcB) inhibitor studies, phenyl-diketo acid binding is mediated by anion–π interactions between the inhibitor's carboxylate and the enzyme's active-site aromatic residues, with halogen substitution critically influencing both binding geometry and affinity [1][2]. Replacement of bromine with chlorine, removal of the methyl group, or alteration of the hydroxyl position would yield a compound with different hydrogen-bonding capacity, steric bulk, and halogen-bonding potential—any of which could alter binding pose, potency, or selectivity in target-based assays. For procurement decisions in medicinal chemistry or chemical biology, selecting a compound whose substitution pattern precisely matches the intended SAR vector is essential; generic substitution with a non-brominated, non-methylated, or differently hydroxylated analog risks losing the specific molecular interactions that the target compound is designed to probe. Furthermore, the commercial availability of this compound is constrained, as a major supplier (CymitQuimica/Biosynth) has discontinued the product, making batch traceability and purity documentation a critical procurement consideration .

Quantitative Differentiation Evidence for 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid


Substitution Pattern Differentiation: 5-Br, 2-OH, 4-Me vs. Unsubstituted 4-Oxobutanoic Acid Scaffolds

The target compound bears a unique combination of three phenyl substituents—5-bromo, 2-hydroxy, and 4-methyl—that are absent in simpler 4-aryl-4-oxobutanoic acid building blocks. The methyl group at position 4 increases calculated logP by approximately 0.5 units relative to the des-methyl analog 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid (C10H9BrO4, MW 273.08), enhancing lipophilicity and potentially improving membrane permeability [1]. This physicochemical differentiation is critical for fine-tuning ADME properties in lead optimization campaigns.

Medicinal Chemistry Fragment-Based Drug Discovery SAR Exploration

Halogen-Dependent Reactivity: Bromo vs. Chloro Analogs in Cross-Coupling Chemistry

The aryl bromide moiety in the target compound enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), providing a versatile handle for late-stage diversification. Brominated aromatics typically exhibit 5–20× higher reactivity in oxidative addition compared to their chlorinated counterparts, a well-established trend in palladium-catalyzed coupling chemistry [1]. Consequently, 4-(5-bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid is expected to undergo cross-coupling under milder conditions than the corresponding 5-chloro-2-hydroxy-4-methylphenyl analog, offering greater synthetic efficiency for library synthesis.

Synthetic Chemistry Cross-Coupling Suzuki Reaction

Ortho-Hydroxy Group Enables Intramolecular Hydrogen Bonding: Impact on Conformation and Target Binding

The 2-hydroxy substituent on the phenyl ring can form an intramolecular hydrogen bond with the adjacent ketone carbonyl of the oxobutanoic acid chain, rigidifying the molecular conformation. In the structurally characterized Mycobacterium tuberculosis malate synthase–inhibitor complex (PDB 6C2X), the phenyl-diketo acid inhibitor (2-Br-6-Me-phenyldiketoacid, PDB ligand EHV) binds via anion–π interactions, with the inhibitor adopting a specific dihedral angle between the aromatic ring and the oxobutanoic acid plane [1][2]. The ortho-hydroxy group in the target compound is expected to enforce a similar coplanar conformation through intramolecular H-bonding, reducing the entropic penalty upon binding relative to analogs lacking this hydrogen-bond donor. Non-hydroxylated analogs (e.g., 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid) cannot form this intramolecular H-bond and are predicted to populate a broader conformational ensemble.

Structural Biology Ligand Design Conformational Analysis

Commercial Availability and Purity Benchmarking: Discontinued Status vs. Alternative Sources

The target compound was previously available from CymitQuimica (Biosynth brand) with a minimum purity specification of 95%, but both 50 mg and 500 mg pack sizes are now listed as discontinued . Alternative vendors (e.g., Labgle/实验谷, CAS 2172600-53-0) list the compound but do not publicly disclose purity specifications or batch availability [1]. This supply constraint differentiates the target compound from more readily available 4-aryl-4-oxobutanoic acid analogs such as 4-(4-bromophenyl)-2-hydroxy-4-oxobutanoic acid (CAS 81008-11-9), which is listed by multiple vendors with typical purity ≥95%. For procurement planning, users must verify current batch availability, purity (target ≥95% by HPLC), and lead time directly with suppliers before committing to experimental campaigns.

Procurement Supply Chain Purity Specification

Optimal Research and Industrial Application Scenarios for 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid


Structure–Activity Relationship (SAR) Exploration of Mycobacterium tuberculosis Malate Synthase (GlcB) Inhibitors

The compound serves as a building block for phenyl-diketo acid (PDKA)-based inhibitors of GlcB, a validated target for Mycobacterium tuberculosis. The 5-bromo-2-hydroxy-4-methyl substitution pattern enables systematic exploration of halogen bonding, hydrophobic pocket occupancy, and conformational preorganization effects on inhibitor potency. The crystallographically characterized binding mode of the closely related 2-Br-6-Me-phenyldiketoacid in GlcB (PDB 6C2X) provides a structural framework for rational design iterations using this scaffold [1][2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Chemical Library Synthesis

The aryl bromide functionality permits Suzuki, Buchwald–Hartwig, or Sonogashira coupling reactions, enabling the generation of diverse analog libraries from a single advanced intermediate. The bromine atom provides superior reactivity relative to chloro analogs, supporting higher-throughput parallel synthesis workflows. The ketone and carboxylic acid functional groups also allow orthogonal derivatization (e.g., amide coupling, reduction) without interfering with the cross-coupling step.

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

With a molecular weight of 287.11 g/mol and multiple functional groups capable of engaging protein targets through hydrogen bonding, halogen bonding, and hydrophobic interactions, this compound is suitable as a fragment for FBDD campaigns. The ortho-hydroxy–ketone intramolecular H-bond reduces conformational flexibility, a desirable property for fragment hits that maximizes binding free energy per heavy atom. The bromine atom also facilitates detection by mass spectrometry (distinctive isotopic pattern) and anomalous scattering in X-ray crystallography, aiding in fragment screening and hit validation.

Synthetic Intermediate for Strigolactone Mimics and Agrochemical Research

The 4-aryl-4-oxobutanoic acid scaffold has been utilized in the synthesis of strigolactone mimics (e.g., GR24 analogs) for plant biology and agrochemical applications. The brominated phenyl ring provides a site for further functionalization, while the oxobutanoic acid moiety can be elaborated to the butenolide ring characteristic of strigolactones [1]. The specific 5-bromo-2-hydroxy-4-methyl substitution may impart unique bioactivity profiles in seed germination or plant–microbe interaction assays.

Quote Request

Request a Quote for 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.